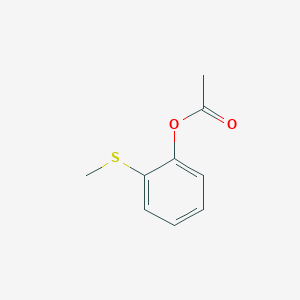

2-Acetoxyphenyl methyl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetoxyphenyl methyl sulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a methyl sulfide group

作用機序

Target of Action

It is known that sulfides, including organic sulfides like 2-acetoxyphenyl methyl sulfide, often interact with various biological targets .

Mode of Action

Through an SN2 reaction, biological nucleophiles can attack the electrophilic methyl group bonded to the positively charged sulfonium ion and cause the removal of a neutral sulfide as a leaving group .

Biochemical Pathways

For example, the acetyl CoA pathway, which is considered ancient, involves sulfur-containing compounds and is essential for carbon and energy metabolism .

Pharmacokinetics

The pharmacokinetics of a drug generally depend on both the drug’s chemical properties and patient-related factors such as renal function, genetic makeup, sex, and age .

Result of Action

For example, the thiol group of cysteine and glutathione is often involved in the redox cycle by two thiol ↔ disulfide conversions .

生化学分析

Biochemical Properties

They can undergo oxidation, reduction, and hydrolysis, which are common phase I metabolic reactions . These reactions can introduce or unmask hydrophilic groups in these compounds, making them more soluble and easier to transport within the body .

Cellular Effects

Sulfides have been shown to play a role in cellular signaling . Hydrogen sulfide (H2S), for instance, is an important cellular signaling molecule that exhibits promising protective effects

Molecular Mechanism

The exact molecular mechanism of 2-Acetoxyphenyl methyl sulfide is not well-known. Sulfides are known to participate in various chemical reactions. For instance, they can undergo free radical reactions, where they lose a hydrogen atom to form a radical . This radical can then participate in further reactions, such as substitutions at the benzylic position .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been specifically studied. The dosage effects of drugs in animal models are generally studied to understand their efficacy and safety . Such studies could potentially be conducted for this compound in the future.

Metabolic Pathways

Sulfides are known to be involved in various metabolic pathways . For instance, they can undergo phase I metabolic reactions, such as oxidation, reduction, and hydrolysis . These reactions can alter the chemical structure of the sulfide, affecting its interactions with enzymes and other biomolecules .

Transport and Distribution

These studies suggest that sulfides can be transported across cell membranes and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of proteins and other molecules is an important aspect of their function . Understanding the subcellular localization of this compound could provide insights into its role in cellular processes.

準備方法

Synthetic Routes and Reaction Conditions

2-Acetoxyphenyl methyl sulfide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®. These reagents are low-cost and readily accessible, making the process efficient and environmentally friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable and sustainable synthetic routes. The thiol-free one-pot method mentioned above can be adapted for larger-scale production, ensuring high yields and minimal environmental impact.

化学反応の分析

Types of Reactions

2-Acetoxyphenyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Substitution: It can participate in substitution reactions, where the acetoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and Oxone®.

Substitution: Reagents such as halides and nucleophiles are commonly used in substitution reactions.

Major Products

Oxidation: The major products include sulfoxides and sulfones.

Substitution: The products depend on the substituents introduced during the reaction.

科学的研究の応用

2-Acetoxyphenyl methyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.

類似化合物との比較

Similar Compounds

2-Acetoxyphenyl heptyl sulfide: This compound has a longer alkyl chain and exhibits higher inhibitory potency against COX-2.

2-Acetoxyphenyl alkyl sulfides: These compounds vary in the length of the alkyl chain and their inhibitory potency.

Uniqueness

2-Acetoxyphenyl methyl sulfide is unique due to its moderate potency and selectivity against COX-2. Its structure-activity relationship studies have led to the development of more potent analogues, highlighting its importance as a lead compound in medicinal chemistry .

生物活性

2-Acetoxyphenyl methyl sulfide (APMS), a compound with the chemical formula C₉H₁₀O₂S, has garnered attention in the scientific community due to its potential biological activities, particularly in the realms of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity of APMS, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

This compound is characterized by its acetoxy and methyl sulfide functional groups. The presence of these groups contributes to its reactivity and biological interactions. The compound is often utilized as a building block in organic synthesis and has shown potential in medicinal chemistry.

Target Interactions

APMS primarily interacts with various biological targets through its electrophilic methyl group. It is known to undergo nucleophilic attack by biological nucleophiles, such as thiols, which can lead to the formation of stable adducts. This mechanism is crucial for its role as an enzyme inhibitor, particularly against cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes.

Biochemical Pathways

The compound participates in several biochemical pathways, including the acetyl CoA pathway, which is vital for carbon metabolism. Its ability to modulate cellular signaling pathways further underscores its biological significance .

Enzyme Inhibition

Research indicates that APMS acts as a selective inhibitor of COX-2, making it a candidate for treating inflammatory disorders. Structure-activity relationship (SAR) studies have shown that modifications to its structure can enhance its inhibitory potency against COX-2 .

Table 1: Inhibitory Potency of APMS Derivatives

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 52 | COX-2 |

| 2-Acetoxyphenyl heptyl sulfide | 5 | COX-2 |

| 2-Acetoxyphenyl propyl sulfide | 20 | COX-2 |

Antiviral Activity

APMS has also been explored for its antiviral properties. A study indicated that derivatives of APMS exhibited significant antiviral activity against various viral strains, suggesting a broader therapeutic potential beyond anti-inflammatory applications .

Study on Anti-inflammatory Effects

In a controlled study involving animal models, APMS was administered to assess its anti-inflammatory effects. The results demonstrated a marked reduction in inflammatory markers compared to control groups, supporting its role as an effective COX-2 inhibitor.

Pharmacokinetics Research

Pharmacokinetic studies have revealed that APMS is well-absorbed and distributed within biological systems. Its metabolism involves common phase I reactions such as oxidation and hydrolysis, which are crucial for understanding its efficacy and safety profile in therapeutic applications .

特性

IUPAC Name |

(2-methylsulfanylphenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-7(10)11-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQLMCFSPDGCKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。